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Introduction
Data-Independent Acquisition (DIA) has emerged as a powerful mass spectrometry technique

for reproducible and comprehensive proteomics analysis. DIA-NN is a user-friendly and highly

efficient software suite that utilizes deep neural networks to process DIA proteomics data,

enabling deep proteome coverage with high quantitative accuracy.[1][2] This document

provides a detailed tutorial for beginners on utilizing DIA-NN for proteomics data analysis,

covering experimental design considerations, step-by-step software protocols, and data

interpretation.

Key Principles of DIA-NN
DIA-NN is built on several key principles that make it a robust tool for proteomics research:

Reliability: Achieved through stringent statistical control.[3]

Robustness: Flexible data modeling and automatic parameter selection allow for the analysis

of a wide range of experimental setups.[3]

Ease of Use: A high degree of automation allows an analysis to be configured with just a few

clicks, requiring minimal bioinformatics expertise.[3][4]
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Speed and Scalability: Capable of processing up to 1000 mass spectrometry runs per hour.

[3]

Experimental Design and Data Acquisition
While DIA-NN is a powerful data analysis tool, the quality of the final results is fundamentally

dependent on proper experimental design and high-quality data acquisition. Key considerations

include:

Sample Preparation: Consistent and clean sample preparation is crucial to minimize

variability.

Chromatography: Stable and reproducible liquid chromatography (LC) performance is

essential for accurate quantification.

Mass Spectrometry: Instrument calibration and optimized DIA acquisition methods are critical

for high-quality data.

Protocol 1: Library-Free DIA-NN Analysis
The library-free approach is the most straightforward method for beginners, as it does not

require a pre-existing spectral library.[5] DIA-NN generates a predicted spectral library directly

from a FASTA file.[5]

Methodology
Installation:

Download the latest version of DIA-NN from the official GitHub repository.

For Windows, run the .msi installer.

For Linux, unpack the .zip file. Note that the Linux version is command-line only.[4]

Ensure that any necessary dependencies, such as the .NET SDK, are installed as per the

instructions on the GitHub page.[4]

Software Setup and Execution (GUI):
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Launch the DIA-NN application.

Input Data:

Click "Raw" and select your raw data files (e.g., .raw, .d, .mzML).[4] DIA-NN supports

various vendor formats.[4]

Sequence Database:

Click "Add FASTA" and select a FASTA file containing the protein sequences of the

organism under investigation.[4]

Library Generation:

In the "Precursor ion generation" pane, ensure "Mode" is set to "Prediction from

FASTA".[4]

Output:

Specify the output file path and a base name for the output files in the "Output" pane.[4]

Run Analysis:

Click "Run" to start the analysis. DIA-NN will first generate a predicted spectral library

and then analyze the raw files against it.

Expected Output Files
DIA-NN generates several output files. For beginners, the most important are:
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File Name Suffix Description

_report.tsv or _report.parquet

The main output file containing detailed

information on precursors, protein groups, and

their quantities.[4]

_pg_matrix.tsv

A wide-format matrix of protein group quantities,

suitable for direct import into statistical software.

[4]

_unique_genes_matrix.tsv A wide-format matrix of gene-level quantities.[4]

_stats.tsv
Contains various quality control metrics for each

run.[4]

Protocol 2: Spectral Library-Based DIA-NN Analysis
Using an empirical spectral library, either generated from Data-Dependent Acquisition (DDA)

experiments or from a previous DIA-NN run, can improve identification and quantification.[6]

Methodology
Spectral Library Generation (from DIA data):

Follow the steps in Protocol 1 for a subset of your DIA runs.

DIA-NN will automatically generate an empirical spectral library (.predicted.speclib or

.parquet format) from these runs.[4]

Software Setup and Execution (GUI):

Launch the DIA-NN application.

Input Data:

Click "Raw" and select all your raw data files.

Spectral Library:
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Click "Spectral library" and select the library file generated in the previous step or a pre-

existing library.

Set the "Mode" in the "Precursor ion generation" pane to "Library search / Off".[4]

Sequence Database:

Click "Add FASTA" and select the same FASTA file used for library generation.

Output:

Specify the output file path and base name.

Run Analysis:

Click "Run".

Data Presentation and Interpretation
The primary output for quantitative analysis is the pg_matrix.tsv file, which contains the

normalized protein group quantities (using the MaxLFQ algorithm) for each sample.

Example Quantitative Data Table
Below is a truncated example of a pg_matrix.tsv file, showing the relative abundance of

proteins across different samples.

Protein.Group Sample_1 Sample_2 Sample_3 Sample_4

P02768 1.23E+08 1.31E+08 1.19E+08 1.25E+08

P01023 5.43E+07 5.88E+07 5.21E+07 5.67E+07

Q9H2S1 2.11E+06 2.25E+06 2.05E+06 2.18E+06

P60709 8.97E+07 9.54E+07 8.76E+07 9.21E+07

This table can be directly used for downstream statistical analysis to identify differentially

expressed proteins between experimental conditions.
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Mandatory Visualization
DIA-NN Experimental Workflow
The following diagram illustrates the general workflow for a library-free DIA-NN analysis.

Input Data

DIA-NN Processing

Output

Raw MS Data (.raw, .mzML, .d)

Chromatogram Extraction & ScoringProtein Sequence Database (.fasta) In Silico Spectral Library Generation Protein Quantification (MaxLFQ) Main Report File

Quantitative Matrix

Click to download full resolution via product page

A simplified diagram of the library-free DIA-NN workflow.

Signaling Pathway Example: EGFR Signaling
Proteomics data generated with DIA-NN can be used to quantify changes in protein abundance

within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway

is a critical regulator of cell proliferation and is often studied in cancer research.[1][7][8]

The diagram below outlines a simplified representation of the EGFR signaling cascade,

highlighting key proteins that can be quantified using DIA-NN.
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Key components of the EGFR signaling pathway.
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By comparing the quantitative protein matrix from different experimental conditions (e.g., with

and without EGF stimulation), researchers can identify which proteins in this pathway are up- or

down-regulated, providing insights into the cellular response.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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